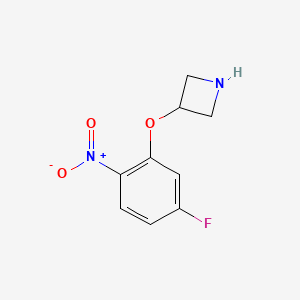

3-(5-Fluoro-2-nitrophenoxy)azetidine

説明

3-(5-Fluoro-2-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-fluoro-2-nitrophenoxy group. The azetidine scaffold is a rigid, strained ring system widely recognized for its role in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability in drug candidates . The incorporation of a nitro group (electron-withdrawing) and fluorine (electron-withdrawing and bioisostere) in the phenoxy moiety likely influences the compound’s electronic properties, solubility, and biological activity.

特性

分子式 |

C9H9FN2O3 |

|---|---|

分子量 |

212.18 g/mol |

IUPAC名 |

3-(5-fluoro-2-nitrophenoxy)azetidine |

InChI |

InChI=1S/C9H9FN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |

InChIキー |

LIQYBMQIQYQBLK-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(5-Fluoro-2-nitrophenoxy)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of 3-(5-Fluoro-2-nitrophenoxy)azetidine typically involves bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

化学反応の分析

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the fluoro or nitro groups.

科学的研究の応用

3-(5-Fluoro-2-nitrophenoxy)azetidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

類似化合物との比較

Structural Analogues

The following table highlights key structural analogs of 3-(5-Fluoro-2-nitrophenoxy)azetidine, emphasizing substituent variations and applications:

Research Findings and Data

Electronic and Steric Effects

- Nitro vs.

- Fluorine’s Role: Fluorine’s electronegativity may enhance the compound’s oxidative stability and influence its pKa, as observed in fluorinated indolinones () .

Stability and Handling

- Diamine Instability: emphasizes the instability of diamine intermediates derived from nitro reductions. For 3-(5-Fluoro-2-nitrophenoxy)azetidine, this suggests that post-reduction steps must be optimized to avoid decomposition .

生物活性

3-(5-Fluoro-2-nitrophenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a nitrophenoxy group and a fluorine atom. The presence of these functional groups is crucial for its biological activity. The azetidine structure contributes to the compound's reactivity, while the nitro and fluoro groups enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-(5-Fluoro-2-nitrophenoxy)azetidine exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of 3-(5-Fluoro-2-nitrophenoxy)azetidine has also been explored. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Research Findings: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were determined to assess potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 15.0 |

| A549 (lung) | 20.0 |

These results indicate that 3-(5-Fluoro-2-nitrophenoxy)azetidine possesses significant anticancer activity, particularly against breast and colon cancer cells.

The proposed mechanism of action for the biological activity of 3-(5-Fluoro-2-nitrophenoxy)azetidine involves several pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, leading to cell death in cancer cells.

- Targeting Specific Enzymes : The nitro group may interact with specific enzymes involved in cellular metabolism, disrupting normal function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。